molecular formula C22H27N3O B10830732 iso-AL-LAD (solution)

iso-AL-LAD (solution)

Cat. No.: B10830732
M. Wt: 349.5 g/mol
InChI Key: JCQLEPDZFXGHHQ-OXJNMPFZSA-N
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Description

It is categorized as a designer drug and is primarily used for research and forensic applications . This compound is known for its structural similarity to LSD, which is a well-known hallucinogen.

Preparation Methods

The synthesis of iso-AL-LAD involves several steps, starting from lysergic acid. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Iso-AL-LAD undergoes various chemical reactions, including:

    Oxidation: Iso-AL-LAD can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed on iso-AL-LAD to yield reduced derivatives.

    Substitution: Iso-AL-LAD can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

Iso-AL-LAD exerts its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered neurotransmission and the characteristic hallucinogenic effects. The molecular pathways involved include the activation of Gq-mediated calcium flux and modulation of other neurotransmitter systems such as dopamine and glutamate .

Comparison with Similar Compounds

Iso-AL-LAD is structurally similar to other lysergamide derivatives, including:

Iso-AL-LAD is unique due to its specific allylation at the 6-position, which distinguishes it from other lysergamide derivatives and may result in different pharmacological properties .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1

InChI Key

JCQLEPDZFXGHHQ-OXJNMPFZSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C

Origin of Product

United States

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